molecular formula C19H17BrN2OS B3973471 N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide

N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide

Cat. No.: B3973471
M. Wt: 401.3 g/mol
InChI Key: UNOBNALVACXCEW-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated dimethylphenyl group and a quinolinylsulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-4,5-dimethylphenyl.

    Quinoline Derivative Preparation: Quinoline derivatives are synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Thioether Formation: The brominated dimethylphenyl compound is then reacted with a quinoline derivative containing a thiol group under basic conditions to form the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the quinoline ring, leading to debromination or hydrogenation products.

    Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for new drug development.

Industry

Industrially, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the production of high-value products with specific applications in various sectors.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the quinoline moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,5-dimethylphenyl)acetamide
  • N-(4-bromo-3,5-dimethylphenyl)acetamide
  • N-(2-bromo-4,5-dimethylphenyl)-2,2,2-trichloroacetamide

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide is unique due to the presence of both a brominated phenyl group and a quinoline moiety linked by a thioether bond. This structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-12-9-15(20)16(10-13(12)2)22-18(23)11-24-17-7-3-5-14-6-4-8-21-19(14)17/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOBNALVACXCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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